The synthesis of leonurine has been explored through various methods, with a notable approach involving the condensation of syringic acid and 4-guanidino-1-butanol hydrochloride in the presence of dicyclohexylcarbodiimide (DDC) using a 1:1 mixture of hexamethylphosphoric triamide and ethyl ether as solvent. This method has been praised for its simplicity and high yield, making it adaptable for large-scale production .
Another efficient synthesis route described involves a six-step process starting from 2,3-dihydrofuran and other intermediates, which emphasizes the importance of atom economy in synthetic procedures . These advancements highlight the ongoing efforts to optimize leonurine production for therapeutic use.
Leonurine's molecular structure consists of a complex arrangement that includes multiple functional groups contributing to its biological activity. The structure can be represented as follows:
The compound features a guanidine moiety, which is crucial for its pharmacological effects. Detailed structural analysis using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry has confirmed its identity and purity .
Leonurine participates in various chemical reactions that underline its biological activity. One significant reaction pathway involves its interaction with cellular signaling pathways that regulate lipid metabolism. For instance, studies have shown that leonurine inhibits hepatic lipid synthesis via the ADRA1a/AMPK/SCD1 axis, which is pivotal in managing non-alcoholic fatty liver disease (NAFLD) .
Moreover, the compound has been investigated for its cardioprotective properties, where it modulates oxidative stress responses and inflammatory pathways in cardiac tissues .
The mechanism by which leonurine exerts its effects involves several biological pathways. It has been shown to enhance uterine contractions through modulation of calcium channels and other signaling pathways related to muscle contraction. In cardiovascular contexts, leonurine's action on the ADRA1a/AMPK/SCD1 axis suggests it plays a role in regulating lipid metabolism and reducing inflammation .
Research indicates that leonurine may also promote oligodendrocyte maturation, thereby exerting neuroprotective effects against ischemia/reperfusion-induced mitochondrial dysfunctions in cerebral tissues .
Leonurine exhibits several notable physical and chemical properties:
These properties are essential for understanding how leonurine can be formulated into therapeutic agents .
Leonurine has garnered interest for various scientific applications:
Furthermore, ongoing research continues to explore its efficacy against metabolic disorders like NAFLD, highlighting its versatility as a therapeutic agent .
Leonurine (4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate), also designated SCM-198 in pharmacological research, is a pseudoalkaloid with distinctive chemical properties. This water-soluble compound features a benzoate ester linked to a guanidine moiety, forming a low-molecular-weight (311.338 g/mol) structure [1] [2]. Isolated primarily from Leonurus species (Lamiaceae family), leonurine has evolved from a traditional herbal constituent to a molecule of significant pharmacological interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects [1] [9]. Its unique structure underpins its ability to interact with multiple biological targets, positioning it as a promising candidate for therapeutic development.
Leonurus species, notably Leonurus japonicus (Chinese: Yi Mu Cao – "beneficial herb for mothers") and Leonurus cardiaca (European motherwort), have been integral to traditional medical systems for millennia. Ethnopharmacological records reveal distinct regional applications:
Table 1: Traditional Ethnopharmacological Uses of Leonurus Species
Region/System | Primary Species | Key Traditional Applications |
---|---|---|
East Asia | Leonurus japonicus (Yi Mu Cao) | Dysmenorrhea, Amenorrhea, Postpartum hemorrhage, Lochia, Blood stasis, Edema |
Europe | Leonurus cardiaca (Motherwort) | "Nervous heart", Anxiety, Palpitations, Mild menstrual irregularities |
Global Folk Use | Various Leonurus spp. | Diuretic, Edema, Urinary complaints, Skin sores/carbuncles |
Leonurine serves as a chemotaxonomic marker specific to the Leonurus genus, particularly abundant in L. japonicus (0.02%–0.12% in fresh herb) and virtually absent in closely related species like L. sibiricus [2] [4] [10]. Its biosynthesis involves a sophisticated enzymatic pathway:
Table 2: Key Enzymes in Leonurine Biosynthesis
Enzyme | Gene Family | Function in Leonurine Pathway | Subcellular Localization |
---|---|---|---|
Arginine Decarboxylase (ADC) | Pyridoxal phosphate-dependent | Catalyzes initial decarboxylation of arginine | Cytoplasm |
UDP-glucosyltransferase (UGT) | Glycosyltransferase | Activates syringic acid to syringoyl glucose | Cytoplasm |
Serine Carboxypeptidase-like Acyltransferase (SCPL) | Hydrolase (acting on ester bonds) | Catalyzes conjugation of guanbutol and syringoyl glucose | Vacuole |
The scientific journey of leonurine began in 1930 with its initial isolation, but significant milestones include:
Table 3: Key Pharmacokinetic Parameters of Leonurine (Preclinical Data)
Parameter | Value (Rats) | Administration Route | Implication |
---|---|---|---|
Oral Bioavailability | 2.21% | Oral (i.g.) | Extensive first-pass metabolism |
Time to Peak (Tmax) | ~0.75 hours | Oral (i.g.) | Rapid absorption |
Plasma Half-life (t1/2z) | 1.72 - 2.04 hours | i.v. & Oral | Relatively rapid elimination |
Volume of Distribution (Vz) | 24.73 L/kg | i.v. | Wide distribution, primarily plasma/extracellular fluids |
Main Metabolites | Leonurine-10-O-sulfate, Leonurine-10-O-β-D-glucuronide (L-O-G), O-demethylated analog | Oral/i.v. | Phase II conjugation (UGT/SULT) dominant; L-O-G retains activity |
Primary Metabolic Enzymes | CYP2D6, CYP1A2, CYP3A4 (Phase I); UGT1A1 (Phase II) | - | Potential for drug interactions via enzyme inhibition |
Major Excretion Route | Feces (as prototype); Urine/Bile (as conjugates) | Oral/i.v. | Enterohepatic circulation likely |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: